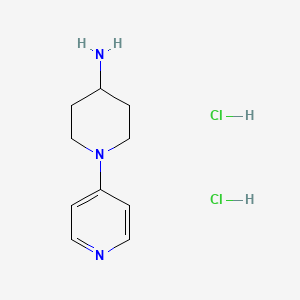

4-(4-Aminopiperidino)pyridine Dihydrochloride

Übersicht

Beschreibung

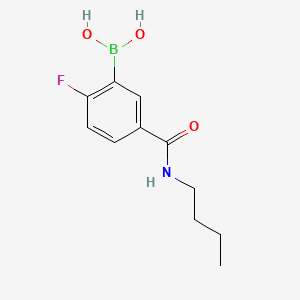

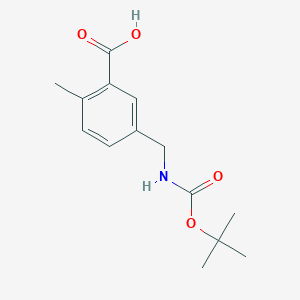

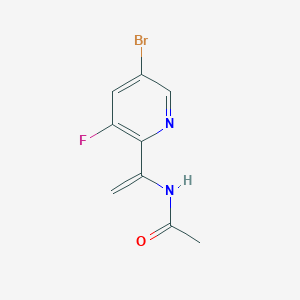

“4-(4-Aminopiperidino)pyridine Dihydrochloride” is a chemical compound with the molecular formula C10H15N3·2HCl . It is a white to almost white powder or crystal . It is used as a building block in chemistry .

Molecular Structure Analysis

The molecular structure of “4-(4-Aminopiperidino)pyridine Dihydrochloride” has been analyzed using DFT/B3LYP/6-31G*/LANL2DZ . The geometrical properties of 4-Aminopyridine and the transition metal clusters M4 (M = Co, Ni, and Cu) adsorbed 4-Aminopyridine were examined .Physical And Chemical Properties Analysis

“4-(4-Aminopiperidino)pyridine Dihydrochloride” is a solid at 20 degrees Celsius . .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Kinetics

4-(4-Aminopiperidino)pyridine Dihydrochloride, as a pyridine derivative, participates in various chemical reactions. For instance, Rudine et al. (2010) investigated the reaction of dichloromethane with pyridine derivatives, highlighting the formation of methylenebispyridinium dichloride compounds under ambient conditions. This research provides insight into the kinetics of reactions involving pyridine derivatives, which is essential for understanding their behavior in different applications (Rudine, Walter, & Wamser, 2010).

Spectroscopic Analysis

The study of protonated monoaminopyridines using NMR spectroscopy by Beltrame et al. (2002) is significant for understanding the structural aspects of pyridine derivatives. This study provides valuable information about the protonation process and the formation of adducts, which is crucial for applications in material science and pharmaceuticals (Beltrame, Cadoni, Floris, Gelli, & Lai, 2002).

Catalytic Applications

The work of Höfle, Steglich, and Vorbrüggen (1978) on 4-dialkylaminopyridines, synthesized from pyridine, shows their high activity as acylation catalysts. These derivatives have been increasingly used for acylation reactions in various fields such as terpene, steroid, carbohydrate, and nucleoside chemistry. The catalytic effect of these derivatives is significant for applications in organic synthesis (Höfle, Steglich, & Vorbrüggen, 1978).

Synthesis of Functionalized Pyridines

Schmidt, Mordhorst, and Nieger (2006) explored the synthesis of functionalized pyridines, demonstrating the versatility of pyridine derivatives in forming a variety of chemical structures. This research is pivotal for developing new materials and molecules for pharmaceutical and industrial applications (Schmidt, Mordhorst, & Nieger, 2006).

Pharmaceutical Applications

Murphy et al. (2016) describe a diastereoselective approach to synthesize substituted-4-aminopiperidines from pyridine precursors. This methodology is beneficial for producing complex molecular entities of interest in the pharmaceutical industry, indicating the significance of pyridine derivatives in drug development (Murphy, Chen, Nair, Gallego, Sach, & Smith, 2016).

Antimicrobial Applications

Bispyridinamines, a class of compounds including pyridine derivatives, have been evaluated as potential anti-dental plaque agents. Bailey et al. (1984) focused on one such compound, highlighting its efficacy and suggesting its potential in clinical studies for dental health applications (Bailey, Degrazia, Hoff, Schulenberg, O'Connor, Paris, & Slee, 1984).

Zukünftige Richtungen

4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . It has been shown to correct electrophysiological abnormalities in neurons in vitro and was effective in reducing symptoms in 9 of 11 patients carrying GOF Kv1.2 mutations . This suggests that blocking potassium channels could be an effective approach for treating patients with GOF in Kv1.2 .

Eigenschaften

IUPAC Name |

1-pyridin-4-ylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h1-2,5-6,9H,3-4,7-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMBYMVSBQILFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminopiperidino)pyridine Dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)

![2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1521880.png)